4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4'-carbonitrile
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Overview
Description
4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4’-carbonitrile is a complex organic compound with the molecular formula C29H27NO5 and a molecular weight of 469.53 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its white solid form, melting point of 110-111°C, and predicted boiling point of 649.2±55.0°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4’-carbonitrile involves multiple steps. One common method includes the reaction of 4-chlorobiphenyl with potassium tert-butoxide, followed by the reaction of the resulting compound with 6-bromohexanol. The final product is obtained through esterification with acryloyl chloride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, ensuring that the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4’-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4’-carbonitrile include:
- 4-(6-(Acryloyloxy)hexyl)oxybenzoic acid
- 4’-Cyanobiphenyl-4-yl 4-(6-(acryloyloxy)hexyl)oxybenzoate
Uniqueness
What sets 4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4’-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO5/c1-2-28(31)34-20-6-4-3-5-19-33-26-15-13-25(14-16-26)29(32)35-27-17-11-24(12-18-27)23-9-7-22(21-30)8-10-23/h2,7-18H,1,3-6,19-20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSHMVGXIABVNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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